2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridazine ring substituted with a 4-fluorophenyl group and a thioether linkage to an N-phenethylacetamide moiety. The unique structure of this compound makes it a candidate for various biological activities and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoestersThe thioether linkage is formed by reacting the pyridazine derivative with a thiol compound, followed by the attachment of the N-phenethylacetamide moiety through amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents .
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
- 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
- 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
Uniqueness
The presence of the 4-fluorophenyl group in 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide imparts unique electronic and steric properties, which can influence its biological activity and selectivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-17-8-6-16(7-9-17)18-10-11-20(24-23-18)26-14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOPCNQFNULQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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